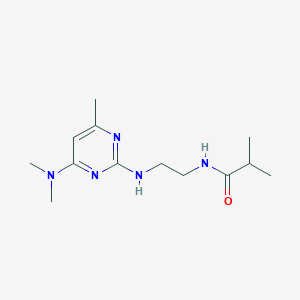

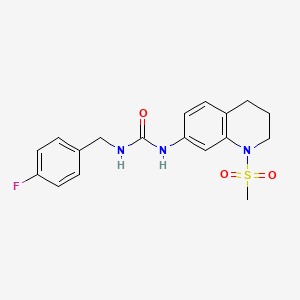

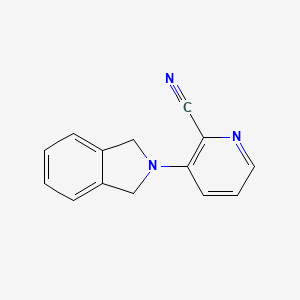

![molecular formula C19H18O3 B2883071 6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid CAS No. 2241127-84-2](/img/structure/B2883071.png)

6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spirocyclic compounds are molecules containing two rings with only one shared atom . They are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .

Synthesis Analysis

Spirocyclic compounds have been synthesized using various methods. For instance, spirocyclopropane annelated to six- and five-member rings have been synthesized in recent decades . Various methods for the synthesis of these compounds have been reported .Molecular Structure Analysis

The molecular structure of spirocyclic compounds is unique. Defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom, spirocycles are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For example, Methyl 2-chloro-2-cyclopropylidenacetate can react with other nucleophiles by first undergoing a Michael addition and then substitution, and the product can eventually be cyclized to give spirocyclopropane after functional group interconversion .Wissenschaftliche Forschungsanwendungen

Synthesis of Spirocyclopropane Annelated Compounds

Spirocyclopropane compounds, such as EN300-299159, play a significant role in organic chemistry due to their presence in many natural products and pharmaceuticals. The synthesis of spirocyclopropane annelated to six- and five-member rings has been a major point of research, particularly for their potential biological activities, including antifungal, antibacterial, and antiviral properties .

Conformational Analysis Studies

The unique structure of EN300-299159 allows for conformational analysis using various NMR techniques. This is crucial in understanding the three-dimensional arrangement of the atoms within the molecule, which can influence its reactivity and interaction with biological targets .

Development of Anti-Arthritic Agents

Compounds containing the cyclopropyl group have demonstrated enzyme inhibition activities. For instance, analogs of bicifadine, which is an anti-arthritic agent, have been synthesized using spirocyclopropane structures. EN300-299159 could serve as a scaffold for developing new anti-arthritic medications .

Diuretic and Antiandrogenic Agents

Spirocyclopropane steroids, which share a similar structural motif with EN300-299159, have shown diuretic and antiandrogenic activities. This suggests that EN300-299159 could be explored for its potential use in treating conditions related to fluid retention and hormonal imbalances .

Novel Synthetic Methodologies

EN300-299159 could be used in the development of novel synthetic methodologies in medicinal and combinatorial chemistry. Its structure could assist in the synthesis of compound libraries that are essential for drug discovery and development .

Reactivity Differences in Diastereomeric Spiro-Fused Bicyclic Systems

The study of reactivity differences in diastereomeric spiro-fused bicyclic systems is another application. EN300-299159, with its spirocyclopropane core, can be used to explore these differences, which is valuable in the synthesis of complex molecules with multiple chiral centers .

Wirkmechanismus

Zukünftige Richtungen

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Spirocyclic compounds, due to their unique conformational features, structural complexity and rigidity, are promising interesting skeletal systems in drug discovery .

Eigenschaften

IUPAC Name |

6-(2-methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-22-17-5-3-2-4-14(17)12-6-7-15-13(10-12)8-9-19(15)11-16(19)18(20)21/h2-7,10,16H,8-9,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCOHBWXHNAIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=C(C=C2)C4(CC3)CC4C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

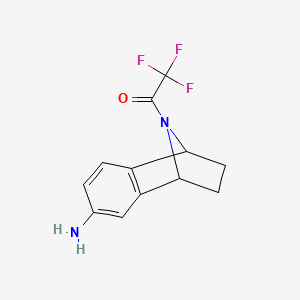

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2882989.png)

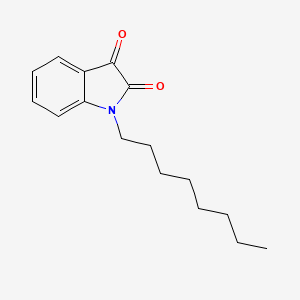

![7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2882992.png)

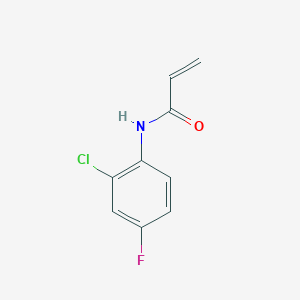

![3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2882998.png)

![5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2883001.png)

![2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2883003.png)